molecular formula C18H33NO3 B563324 N-tetradecanoyl-L-Homoserine Lactone

N-tetradecanoyl-L-Homoserine Lactone

Cat. No.: B563324
M. Wt: 311.5 g/mol
InChI Key: ZQAYHOXXVBVXPZ-INIZCTEOSA-N
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Scientific Research Applications

N-tetradecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHL) family . AHLs are key players in the quorum sensing systems of Gram-negative bacteria . They act as intercellular communication signal molecules, mediating information exchange between eukaryotic plants and prokaryotic bacteria .

Mode of Action

C14-HSL interacts with its targets to control gene expression and affect cellular metabolism in bacteria . It is a small diffusible signaling molecule involved in quorum sensing . The AHLs, including C14-HSL, regulate gene expression in Gram-negative bacteria such as Echerichia and Salmonella .

Biochemical Pathways

C14-HSL affects several biochemical pathways. It is involved in the regulation of bacterial quorum sensing . In addition to bacterial communication, AHLs are involved in interactions with eukaryotes . Short-chain AHLs are easily taken up by plants and transported over long distances . They promote root elongation and growth .

Pharmacokinetics

It is known that short-chain ahls are easily taken up by plants and transported over long distances . This suggests that C14-HSL may have similar properties.

Result of Action

The action of C14-HSL results in the control of gene expression and affects cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .

Action Environment

The action of C14-HSL is influenced by environmental factors. The action of C14-HSL is also influenced by the presence of other AHL-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tetradecanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with tetradecanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the lactone ring.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: N-tetradecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

    Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or keto groups on the acyl chain.

    Substitution: The acyl chain can undergo substitution reactions to introduce different functional groups or modify the chain length.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products:

Comparison with Similar Compounds

N-tetradecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:

  • N-hexanoyl-L-homoserine lactone (C6-HSL)
  • N-octanoyl-L-homoserine lactone (C8-HSL)
  • N-decanoyl-L-homoserine lactone (C10-HSL)
  • N-dodecanoyl-L-homoserine lactone (C12-HSL)
  • N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL)

This compound is unique due to its longer acyl chain, which affects its hydrophobicity and interaction with bacterial and eukaryotic cells. This compound appears later in developing biofilms and stimulates bacterial growth more effectively than shorter acyl chain homologs .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAYHOXXVBVXPZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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